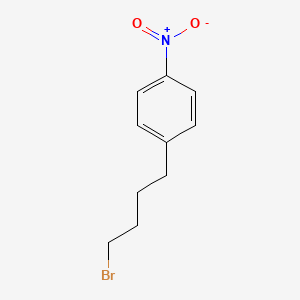

1-(4-bromobutyl)-4-nitroBenzene

Description

1-(4-Bromobutyl)-4-nitrobenzene is an aromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a bromine-terminated butyl chain (-CH₂CH₂CH₂CH₂Br) at the ortho position. This structure combines the electron-withdrawing nitro group, which strongly deactivates the benzene ring toward electrophilic substitution, with a flexible alkyl chain bearing a bromine atom—a versatile leaving group. The compound is primarily utilized in organic synthesis as an intermediate for coupling reactions, such as nucleophilic substitutions (e.g., SN2) or cross-coupling processes, enabling the introduction of extended hydrocarbon chains or functional groups into target molecules .

The bromobutyl chain confers unique steric and electronic properties, distinguishing it from shorter-chain or halogen-substituted analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over molecular architecture is critical.

Properties

CAS No. |

99359-34-9 |

|---|---|

Molecular Formula |

C10H12BrNO2 |

Molecular Weight |

258.11 g/mol |

IUPAC Name |

1-(4-bromobutyl)-4-nitrobenzene |

InChI |

InChI=1S/C10H12BrNO2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,1-3,8H2 |

InChI Key |

GTNVWVLCXAHTCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCBr)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(4-bromobutyl)-4-nitrobenzene serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as anti-cancer agents and antibiotics. For instance, compounds derived from this structure have shown activity against specific cancer cell lines, indicating its importance in drug discovery.

Material Science

In materials science, this compound is used to synthesize polymers and other materials with specific properties. Its ability to undergo further chemical modifications makes it suitable for creating functionalized surfaces or coatings that exhibit desired characteristics such as hydrophobicity or enhanced adhesion.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring, which is crucial for developing new materials or pharmaceuticals.

Chemical Research

Research studies have employed 1-(4-bromobutyl)-4-nitrobenzene in exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity profile provides insights into electrophilic aromatic substitution processes and other fundamental organic reactions.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of 1-(4-bromobutyl)-4-nitrobenzene exhibited significant cytotoxic effects on breast cancer cell lines. The research involved synthesizing various analogs and evaluating their biological activity, leading to the identification of promising candidates for further development.

Case Study 2: Polymer Development

Researchers developed a novel polymer using 1-(4-bromobutyl)-4-nitrobenzene as a monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability, making it suitable for high-performance applications in coatings and composites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkyl/Nitrobenzene Derivatives

1-(3-Chloroprop-1-ynyl)-4-Nitrobenzene

- Structure : Features a propargylic chloride (C≡C-CH₂Cl) substituent instead of a bromobutyl chain.

- Reactivity: The triple bond enables participation in alkyne-specific reactions (e.g., Sonogashira coupling), while the chlorine atom serves as a leaving group. Unlike the bromobutyl analog, its rigid propargylic structure limits conformational flexibility, impacting steric interactions in reactions .

- Applications: Used in synthesizing diarylbutynol derivatives via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions .

1-(Bromomethyl)-4-Nitrobenzene

- Structure : A shorter bromomethyl (-CH₂Br) chain attached to nitrobenzene.

- Physical Properties: Lower molecular weight (228.03 g/mol) compared to the bromobutyl analog (C₁₀H₁₂BrNO₂, ~258.11 g/mol), resulting in higher volatility and solubility in polar solvents.

- Reactivity : The primary bromide facilitates rapid SN2 reactions but is more susceptible to hydrolysis than secondary or tertiary bromides .

1-(Chloromethyl)-4-Nitrobenzene (p-Nitrobenzyl Chloride)

Brominated Alkoxy/Nitrobenzene Derivatives

1-(3-Bromopropoxy)-4-Nitrobenzene

- Structure : Contains a bromopropoxy (-O-CH₂CH₂CH₂Br) group.

- Electronic Effects : The ether oxygen donates electron density via resonance, slightly counteracting the nitro group’s electron-withdrawing effect. This contrasts with the purely electron-withdrawing bromobutyl chain in 1-(4-bromobutyl)-4-nitrobenzene.

- Applications : Used in nucleophilic substitutions to introduce alkoxy-aryl moieties, leveraging bromine’s leaving-group ability .

1-(4-Bromobutoxy)-3-Chlorobenzene

- Structure : Bromobutoxy chain (-O-(CH₂)₄Br) with a meta-chloro substituent.

Multi-Halogenated Nitrobenzene Derivatives

1,2-Bis(Bromomethyl)-4-Nitrobenzene

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reactivity Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-bromobutyl)-4-nitrobenzene?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, alkylation of 4-nitrobenzene derivatives with 1,4-dibromobutane under controlled conditions (e.g., using polar aprotic solvents like DMF and a base such as K₂CO₃ to facilitate deprotonation). Reaction optimization should consider temperature (80–100°C) and stoichiometric ratios to minimize side products like elimination or over-alkylation .

Q. How can researchers verify the purity and structural integrity of 1-(4-bromobutyl)-4-nitrobenzene?

- Methodological Answer : Combine multiple analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the bromobutyl chain attachment and nitro group position (e.g., aromatic proton splitting patterns) .

- Infrared (IR) Spectroscopy : Identify characteristic NO₂ stretching (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) absorptions .

Q. What are the key physical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : While direct data for 1-(4-bromobutyl)-4-nitrobenzene is limited, analogous bromo-nitrobenzene derivatives exhibit:

- Boiling Point : ~427–428 K (observed in 1-bromo-4-(trifluoromethyl)benzene, suggesting similar volatility for brominated aromatics) .

- Solubility : Likely soluble in dichloromethane, THF, and DMF due to the nitro group’s polarity and bromobutyl chain’s moderate hydrophobicity .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromobutyl chain in substitution reactions?

- Methodological Answer : The nitro group meta-directs electrophilic substitution and enhances the leaving-group ability of bromide via inductive effects. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in SN2 reactions. Experimental validation may involve comparing reaction rates with non-nitro analogs .

Q. What challenges arise in optimizing reaction yields for 1-(4-bromobutyl)-4-nitrobenzene synthesis?

- Methodological Answer : Key challenges include:

- Competing Elimination : Mitigated by using bulky bases (e.g., DBU) to favor substitution over E2 pathways.

- Steric Hindrance : The bromobutyl chain’s length may reduce nucleophilic accessibility; kinetic studies under varying temperatures can identify optimal conditions .

Q. Are there computational models predicting the stability or degradation pathways of this compound?

- Methodological Answer : Molecular dynamics simulations can assess thermal stability, while quantum mechanical calculations (e.g., AIM theory) evaluate bond dissociation energies. For example, the C-Br bond’s lability under UV light might be studied using time-dependent DFT .

Q. How does the bromobutyl chain’s conformation affect the compound’s biological interactions?

- Methodological Answer : Molecular docking studies can model interactions with biomolecules (e.g., enzymes or DNA). The chain’s flexibility may influence binding affinity, as seen in cyclopropane derivatives with similar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.